Cas no 2137990-29-3 (O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine)

O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine
- O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine
- EN300-1131671
- 2137990-29-3
-
- インチ: 1S/C10H11FN4O/c11-9-3-1-8(2-4-9)5-15-6-10(7-16-12)13-14-15/h1-4,6H,5,7,12H2
- InChIKey: TVMSKQRXTJOONU-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CN1C=C(CON)N=N1
計算された属性
- せいみつぶんしりょう: 222.09168915g/mol
- どういたいしつりょう: 222.09168915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 66Ų
O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1131671-1.0g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 1g |
$1371.0 | 2023-05-23 | ||
Enamine | EN300-1131671-0.5g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 0.5g |
$1316.0 | 2023-10-26 | |
Enamine | EN300-1131671-2.5g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 2.5g |
$2688.0 | 2023-10-26 | |
Enamine | EN300-1131671-5g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 5g |
$3977.0 | 2023-10-26 | |
Enamine | EN300-1131671-0.25g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 0.25g |
$1262.0 | 2023-10-26 | |
Enamine | EN300-1131671-10g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 10g |
$5897.0 | 2023-10-26 | |
Enamine | EN300-1131671-1g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 1g |
$1371.0 | 2023-10-26 | |
Enamine | EN300-1131671-0.05g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 95% | 0.05g |
$1152.0 | 2023-10-26 | |
Enamine | EN300-1131671-5.0g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 5g |
$3977.0 | 2023-05-23 | ||
Enamine | EN300-1131671-10.0g |
O-({1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine |
2137990-29-3 | 10g |
$5897.0 | 2023-05-23 |
O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamineに関する追加情報
Comprehensive Overview of O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine (CAS No. 2137990-29-3)
The compound O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine (CAS No. 2137990-29-3) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule features a unique 1,2,3-triazole core, which is known for its versatility in click chemistry and bioorthogonal reactions. The presence of a 4-fluorophenyl group and a hydroxylamine moiety further enhances its potential as a building block for pharmaceuticals and agrochemicals. Researchers are particularly interested in its applications as a proteolysis-targeting chimera (PROTAC) linker or a kinase inhibitor scaffold, aligning with current trends in targeted protein degradation and precision medicine.
In recent years, the demand for triazole-based compounds like O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine has surged due to their role in fragment-based drug design (FBDD) and combinatorial chemistry. The compound's fluorinated aromatic ring contributes to improved metabolic stability and membrane permeability, making it a valuable candidate for CNS drug development. Additionally, its hydroxylamine functional group offers reactive handles for further derivatization, enabling the synthesis of libraries for high-throughput screening. These attributes have positioned it as a focal point in studies exploring antibacterial and antifungal agents, addressing global concerns about antimicrobial resistance (AMR).
The synthesis of CAS No. 2137990-29-3 typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures high yield and selectivity, which are critical for industrial-scale production. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are employed to confirm its purity and structural integrity. Given its potential in bioconjugation, the compound is also explored in diagnostic applications, including fluorescent probes and molecular imaging tools. Such innovations align with the growing interest in theranostics—a fusion of therapy and diagnostics—driven by advancements in personalized medicine.
From a commercial perspective, O-({1-(4-fluorophenyl)methyl-1H-1,2,3-triazol-4-yl}methyl)hydroxylamine is available through specialized chemical suppliers catering to pharmaceutical R&D and academic research. Its pricing and availability are influenced by factors like scalability, regulatory compliance, and intellectual property landscapes. As the scientific community continues to investigate its structure-activity relationships (SAR), this compound is expected to play a pivotal role in next-generation drug candidates targeting G-protein-coupled receptors (GPCRs) and epigenetic modifiers. Future research may also explore its utility in biomaterials and nanotechnology, further expanding its industrial relevance.
In summary, CAS No. 2137990-29-3 represents a multifaceted tool for modern chemical biology. Its integration into drug discovery pipelines and material science underscores its cross-disciplinary appeal. With ongoing studies elucidating its mechanistic pathways and therapeutic potential, this compound is poised to remain at the forefront of innovation in life sciences and beyond.
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